Apatinib metabolite M1-2, also known as trans-3-hydroxy-apatinib, is a significant compound derived from the metabolism of apatinib, a selective vascular endothelial growth factor receptor-2 inhibitor. Apatinib is primarily used in the treatment of various cancers, including advanced gastric cancer and hepatocellular carcinoma. The compound's metabolic pathways have been extensively studied to understand its pharmacokinetics and therapeutic efficacy.
Apatinib is classified as an antiangiogenic agent, specifically targeting the vascular endothelial growth factor receptor-2. The metabolite M1-2 is formed through the biotransformation of apatinib in the human body, primarily mediated by cytochrome P450 enzymes. The identification of M1-2 among other metabolites is crucial for evaluating the drug's pharmacological profile and safety.
The synthesis of apatinib metabolite M1-2 involves metabolic processes within the liver, where apatinib undergoes oxidative transformations. The primary method for identifying and quantifying M1-2 includes high-resolution mass spectrometry techniques, such as liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) .
In vitro studies have shown that M1-2 results from hydroxylation processes facilitated by specific cytochrome P450 enzymes, particularly CYP3A4/5, which play a pivotal role in drug metabolism . The formation of M1-2 can also be traced back to the transformation of ortho-benzoquinone intermediates during metabolic reactions .
M1-2 has a distinct molecular structure characterized by a hydroxyl group attached to the cyclopentyl moiety of apatinib. The molecular formula for trans-3-hydroxy-apatinib (M1-2) has been determined to be with a molecular weight of approximately 409.22 g/mol .
The structural elucidation has been achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the presence of functional groups that contribute to its biological activity.
The primary chemical reactions involving apatinib metabolite M1-2 include hydroxylation and subsequent conjugation reactions. Hydroxylation occurs at specific positions on the apatinib molecule, leading to the formation of M1-2 from its parent compound .
Further studies indicate that metabolic pathways may also involve glucuronidation processes, where M1-2 can be conjugated with glucuronic acid, enhancing its solubility and facilitating excretion . These reactions are vital in determining the pharmacokinetic properties of M1-2.
The mechanism of action for apatinib, including its metabolites like M1-2, primarily revolves around the inhibition of vascular endothelial growth factor receptor-2 signaling pathways. By blocking this receptor, apatinib prevents angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis .
Apatinib metabolite M1-2 exhibits several notable physical and chemical properties:
These properties are essential for understanding how M1-2 behaves in biological systems and its potential interactions with other molecules .
Apatinib metabolite M1-2 serves as an important marker in pharmacokinetic studies aimed at optimizing cancer therapies involving apatinib. Understanding its formation and activity helps researchers evaluate drug efficacy and safety profiles. Additionally, insights into its metabolic pathways may lead to improved therapeutic strategies for managing resistance in cancer treatments.
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3